Ferric citrate monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ferric citrate monohydrate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of iron-based compound that is commonly used in laboratory experiments to study the effects of iron on various biological processes. The purpose of

科学的研究の応用

1. Iron and Hematologic Parameters Regulation

Ferric citrate has been explored for its potential in managing iron stores and hematologic parameters. It has shown efficacy in increasing ferritin and transferrin saturation levels, with notable reductions in intravenous iron and erythropoiesis-stimulating agents use. This was particularly observed in a study of subjects with end-stage renal disease (ESRD), demonstrating ferric citrate's role in maintaining hemoglobin while reducing the need for intravenous iron supplementation (Umanath et al., 2015).

2. Impact on Hyperphosphatemia and Iron Deficiency

Ferric citrate has been investigated for its dual role in treating hyperphosphatemia and iron deficiency, especially in patients undergoing hemodialysis for end-stage renal disease. Clinical trials have consistently shown its effectiveness in controlling hyperphosphatemia and improving iron deficiency anemia, highlighting its utility in managing chronic kidney disease-related mineral bone disease and iron-deficiency anemia (Yagil et al., 2015).

3. Toxicological Assessment in Animal Models

A subchronic toxicity study of ferric citrate in rats revealed changes in body weight, blood cell counts, serum biochemistry, and organ weights at certain dosages. This study was significant in establishing the no-observed-adverse-effect level (NOAEL) of ferric citrate, providing valuable data for its safety profile in potential human applications (Toyoda et al., 2014).

4. Cellular Damage and Genetic Effects

Research on ferric citrate's role in cellular damage indicated its impact on lipid peroxidation, DNA strand breaks, and sister chromatid exchanges in cell models. This study suggested the importance of the bioavailable form of iron in inducing genetic damage and its potential implications in iron overload conditions (Hartwig et al., 1993).

5. Effects on Intestinal Immune and Barrier Functions

Ferric citrate's long-term administration in mice demonstrated impacts on intestinal immune and barrier functions. It was observed to affect cytokine levels, tight junction proteins, and oxidative stress markers, indicating its potential effects on intestinal health and function (Luo et al., 2020).

6. Bacterial Iron Uptake

A study on Bacillus cereus revealed that this bacterium utilizes ferric citrate for its iron uptake, highlighting the role of ferric citrate in microbial iron nutrition and its potential implications in bacterial pathogenesis (Fukushima et al., 2012).

7. Cardiovascular and Renal Protection in Chronic Kidney Disease

Ferric citrate has shown promise in cardiovascular and renal protection in chronic kidney disease settings. Its application led to improved biochemical profiles, enhanced cardiac and renal function, and extended survival in animal models, suggesting its potential therapeutic value in human kidney diseases (Hanudel, 2019).

特性

CAS番号 |

153531-98-7 |

|---|---|

製品名 |

Ferric citrate monohydrate |

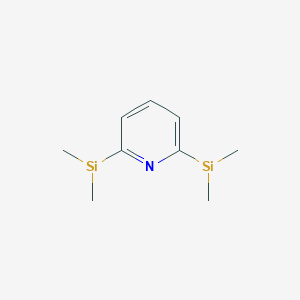

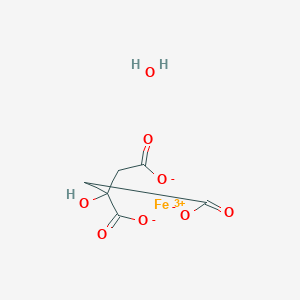

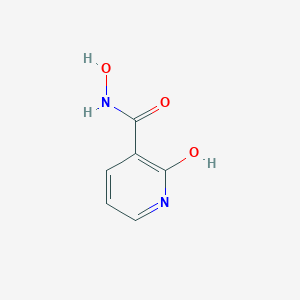

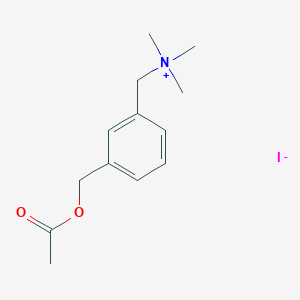

分子式 |

C6H7FeO8 |

分子量 |

262.96 g/mol |

IUPAC名 |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);hydrate |

InChI |

InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |

InChIキー |

AJVRSHNXSHMMCH-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |

正規SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |

その他のCAS番号 |

2338-05-8 153531-98-7 |

ピクトグラム |

Irritant |

同義語 |

ferric citrate ferric citrate anhydrous ferric citrate dihydrate ferric citrate hydrate ferric citrate iron(+3) salt ferric citrate trihydrate ferric citrate, 59Fe-labeled cpd ferric citrate, iron salt, 59Fe-labeled cpd ferric-citric acid iron(III) citrate JTT-751 zerenex |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)

![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)